4-Hydrazinylpiperidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

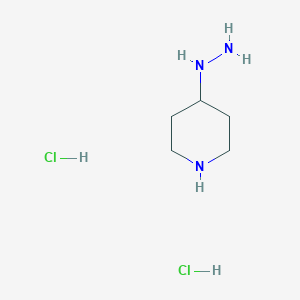

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-4-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.2ClH/c6-8-5-1-3-7-4-2-5;;/h5,7-8H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLRARNCCZQUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624619 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380226-98-2 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinylpiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydrazinylpiperidine dihydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Hydrazinylpiperidine Dihydrochloride. Due to the limited availability of public domain data for this specific compound, this document synthesizes information from supplier data, computational predictions for the free base, and established chemical principles for related compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information for the dihydrochloride salt and the computed properties for its free base, 4-Hydrazinylpiperidine.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | piperidine, 4-hydrazino-, dihydrochloride | [1] |

| CAS Number | 380226-98-2 | N/A |

| Molecular Formula | C₅H₁₅Cl₂N₃ | N/A |

| Molecular Weight | 188.10 g/mol | N/A |

| Appearance | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Computed Properties for 4-Hydrazinylpiperidine (Free Base, CAS: 158438-49-4)

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N₃ | [1] |

| Molecular Weight | 115.18 g/mol | [1] |

| XLogP3-AA | -0.8 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 115.110947427 Da | [1] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis starts from N-Boc-4-piperidone, a commercially available starting material. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions.

Step 1: Reductive Amination to form N-Boc-4-hydrazinylpiperidine.

N-Boc-4-piperidone is reacted with hydrazine hydrate in the presence of a reducing agent. A common method for this transformation is reductive amination.

Step 2: Deprotection and Salt Formation.

The Boc protecting group is removed under acidic conditions. Treatment with an excess of hydrochloric acid will yield the desired this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

N-Boc-4-piperidone

-

Hydrazine hydrate

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (concentrated and as a solution in a suitable solvent, e.g., diethyl ether or dioxane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reductive Amination:

-

To a solution of N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM), add hydrazine hydrate (1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate.

-

Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-hydrazinylpiperidine.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-4-hydrazinylpiperidine in a minimal amount of methanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Add a solution of hydrochloric acid in diethyl ether or dioxane (excess, >2 equivalents) dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the solid under vacuum to yield this compound.

-

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are not available. However, based on its structure, the following can be inferred:

-

Hydrazine Moiety: The hydrazine group is expected to be reactive. It can act as a nucleophile and can be oxidized. It is a key functional group for the formation of hydrazones with aldehydes and ketones.

-

Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. The secondary amine in the free base is basic.

-

Dihydrochloride Salt: As a dihydrochloride salt, the compound is expected to be a crystalline solid and more stable towards oxidation than the free base. It is likely to be soluble in water and polar protic solvents.

-

Incompatibilities: Should be considered incompatible with strong oxidizing agents and strong bases.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound with CAS number 380226-98-2 indicates the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

General safety precautions for handling hydrazine derivatives should be followed:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Potential Applications in Drug Development

The 4-hydrazinylpiperidine scaffold is of interest to medicinal chemists. The hydrazine group can be used as a linker or can be incorporated into various heterocyclic systems. Piperidine moieties are common in many approved drugs due to their favorable pharmacokinetic properties. The combination of these two functional groups makes this compound a potentially useful building block for the synthesis of novel compounds with a wide range of biological activities.

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed two-step synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydrazinylpiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-hydrazinylpiperidine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a protected intermediate, N-Boc-4-hydrazinylpiperidine, from a commercially available starting material. The subsequent step is the removal of the protecting group and the formation of the dihydrochloride salt.

Logical Flow of the Synthesis

The synthesis begins with the protection of the piperidine nitrogen to prevent side reactions. The 4-oxo group is then converted to a hydrazinyl group. Finally, the protecting group is removed under acidic conditions, which also facilitates the formation of the stable dihydrochloride salt of the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical principles and information from available scientific literature.

Step 1: Synthesis of N-Boc-4-hydrazinylpiperidine

This procedure details the formation of the N-tert-butoxycarbonyl (N-Boc) protected intermediate.

Reaction Scheme:

-

N-Boc-4-piperidone + Hydrazine Hydrate → N-Boc-4-hydrazinylpiperidine

Experimental Protocol:

-

To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add hydrazine hydrate (1.5 - 2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield N-Boc-4-hydrazinylpiperidine as a pure compound.

| Parameter | Value/Condition |

| Starting Material | N-Boc-4-piperidone |

| Reagent | Hydrazine Hydrate |

| Solvent | Methanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Purification Method | Column Chromatography |

| Typical Yield | 85-95% |

Step 2: Synthesis of this compound

This protocol describes the deprotection of the N-Boc group and the formation of the final dihydrochloride salt.

Reaction Scheme:

-

N-Boc-4-hydrazinylpiperidine + HCl → this compound

Experimental Protocol:

-

Dissolve N-Boc-4-hydrazinylpiperidine (1 equivalent) in a suitable solvent such as dioxane or methanol.

-

To this solution, add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 4M HCl in dioxane) in excess (at least 2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. The deprotection progress can be monitored by TLC.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid by filtration and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the product under vacuum to obtain the final this compound.

| Parameter | Value/Condition |

| Starting Material | N-Boc-4-hydrazinylpiperidine |

| Reagent | Hydrogen Chloride (in Dioxane or Methanol) |

| Solvent | Dioxane or Methanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Filtration |

| Typical Yield | >90% |

Purification and Characterization

The final product, this compound, is typically a crystalline solid.

Purification

If further purification is required, recrystallization can be performed. The choice of solvent system is critical and should be determined experimentally. Common solvent systems for recrystallization of hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol.

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or methanol).

-

Slowly add a co-solvent in which the product is less soluble (e.g., diethyl ether) until the solution becomes slightly turbid.

-

Allow the solution to cool down slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Purification Workflow

Caption: General workflow for the purification of the final product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the piperidine ring protons and the hydrazinyl protons. |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the piperidine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base or fragments thereof. |

| Melting Point | A sharp melting point indicates high purity. |

| Elemental Analysis | The percentage of C, H, N, and Cl should be consistent with the molecular formula C₅H₁₅Cl₂N₃. |

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.

-

Hydrogen chloride solutions are corrosive and can cause severe burns. Handle with appropriate PPE.

-

All organic solvents are flammable and should be handled away from ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment.

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Hydrazinylpiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational preferences of 4-hydrazinylpiperidine dihydrochloride. In the absence of specific experimental crystallographic or advanced spectroscopic data for this molecule in the public domain, this guide synthesizes foundational principles of stereochemistry and conformational analysis of piperidine derivatives to predict its structural characteristics. The document outlines the expected conformational isomers, the influence of the hydrazinyl substituent, and the significant impact of dihydrochloride salt formation on the piperidine ring's geometry. This guide serves as a theoretical framework for researchers working with this and structurally related compounds in drug design and development, where understanding three-dimensional structure is paramount for predicting molecular interactions.

Introduction

4-Hydrazinylpiperidine and its salts are heterocyclic compounds of interest in medicinal chemistry due to the versatile reactivity of the hydrazine group and the established presence of the piperidine scaffold in numerous pharmaceuticals. The three-dimensional conformation of such molecules is a critical determinant of their biological activity, influencing how they interact with target macromolecules. This guide explores the molecular structure and conformational dynamics of this compound, providing a theoretical but robust understanding for researchers in the field.

Predicted Molecular Structure and Conformation

The molecular structure of 4-hydrazinylpiperidine consists of a central piperidine ring with a hydrazinyl (-NHNH2) group attached to the fourth carbon atom. In the dihydrochloride salt, both the piperidine ring nitrogen and the terminal nitrogen of the hydrazinyl group are protonated, forming a dicationic species with two chloride counter-ions.

The Piperidine Ring Conformation

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. This chair conformation can exist in two rapidly interconverting forms. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Caption: Interconversion between equatorial and axial conformers of a 4-substituted piperidine.

Generally, the equatorial position is sterically favored for most substituents as it avoids unfavorable 1,3-diaxial interactions present in the axial conformation. For the hydrazinyl group, it is expected that the equatorial conformation will be the more stable and thus the predominant form in the free base.

Effect of Dihydrochloride Salt Formation

The formation of the dihydrochloride salt has a profound impact on the conformational equilibrium. Protonation of the piperidine nitrogen introduces a positive charge, creating a piperidinium ion. This positive charge can engage in electrostatic interactions with the substituent at the C4 position.

For polar substituents, protonation of the ring nitrogen has been shown to stabilize the axial conformer.[1] This stabilization arises from electrostatic interactions between the positively charged nitrogen and the polar substituent. In the case of this compound, the terminal amino group of the hydrazinyl moiety is also protonated, resulting in a positively charged substituent (-NHNH3+). The electrostatic repulsion between the two positive charges (on the ring nitrogen and the hydrazinyl group) would likely lead to a strong preference for the equatorial conformation of the hydrazinyl group to maximize the distance between the charges.

Caption: The equatorial conformer is predicted to be strongly favored due to electrostatic repulsion.

Quantitative Conformational Analysis (Theoretical)

While specific experimental data for this compound is unavailable, we can estimate the conformational preferences based on data from analogous 4-substituted piperidinium salts.[1] The energetic preference for a substituent to be in the equatorial position is quantified by the conformational free energy difference (ΔG°), also known as the A-value.

For polar substituents on a piperidinium ring, electrostatic interactions can significantly alter the A-value compared to the unprotonated piperidine. In the case of this compound, the repulsive electrostatic interaction between the two positive charges would contribute significantly to the free energy difference between the equatorial and axial conformers, making the A-value for the -NHNH3+ group substantially large and positive, strongly favoring the equatorial position.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Preferred Conformation | Chair | Minimization of ring strain |

| Substituent Orientation | Predominantly Equatorial | Minimization of steric and electrostatic repulsion |

| ΔG° (Axial to Equatorial) | Large and Positive | Strong electrostatic repulsion between N+ centers |

Postulated Experimental Protocols

While no specific experimental protocols for the synthesis and detailed characterization of this compound were found, a plausible synthetic route and standard characterization methods can be proposed based on established organic chemistry principles.

Proposed Synthesis Workflow

A common route to 4-substituted piperidines involves the functionalization of a 4-piperidone precursor. The synthesis of 4-hydrazinylpiperidine could likely be achieved through the reductive amination of 4-piperidone with hydrazine.

Caption: A plausible synthetic pathway to the target molecule.

Protocol:

-

Hydrazone Formation: 4-Piperidone is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone. The reaction is typically acid-catalyzed.

-

Reduction: The intermediate hydrazone is then reduced to the hydrazine. A common reducing agent for this transformation is sodium borohydride (NaBH4) or a similar hydride reagent.

-

Salt Formation: The resulting 4-hydrazinylpiperidine free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with an excess of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl) to precipitate the dihydrochloride salt.

-

Purification: The precipitated solid can be purified by recrystallization.

Recommended Analytical Characterization

To confirm the structure and conformation, the following analytical techniques would be essential:

-

NMR Spectroscopy (¹H and ¹³C): Would confirm the covalent structure. The coupling constants of the proton at C4 with the adjacent methylene protons could provide evidence for its equatorial or axial orientation.

-

Mass Spectrometry: To confirm the molecular weight of the cation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches).

-

Single-Crystal X-ray Diffraction: This would provide definitive, high-resolution data on bond lengths, bond angles, and the solid-state conformation, confirming the predictions made in this guide.

Conclusion

While a definitive experimental structure of this compound is not publicly available, a robust theoretical model of its structure and conformation can be constructed based on well-established principles of stereochemistry. The piperidine ring is expected to adopt a chair conformation with the protonated hydrazinyl substituent strongly favoring the equatorial position to minimize both steric hindrance and, crucially, electrostatic repulsion with the protonated ring nitrogen. This theoretical guide provides a solid foundation for researchers and drug developers, enabling informed decisions in the design and synthesis of novel therapeutics based on this and related scaffolds. Further experimental validation, particularly through single-crystal X-ray diffraction, is highly recommended to confirm these predictions.

References

Solubility Profile of 4-Hydrazinylpiperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-hydrazinylpiperidine dihydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various solvents, a critical step in drug development and formulation.

Predicted Solubility of this compound

This compound is a salt, which generally confers higher aqueous solubility compared to the corresponding free base. The presence of the piperidine ring, a hydrazinyl group, and two hydrochloride ions suggests a high degree of polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | High | As a dihydrochloride salt, the molecule is ionic and capable of forming strong hydrogen bonds with water. The protonated piperidine nitrogen and the hydrazinium group contribute significantly to its hydrophilicity. |

| Buffered Solutions | pH-dependent | The solubility in buffered solutions will be influenced by the pH. At lower pH values, the equilibrium will favor the protonated, more soluble forms. As the pH increases towards the pKa of the piperidine and hydrazine moieties, the free base may precipitate, reducing solubility. |

| Polar Protic Solvents | ||

| Methanol, Ethanol | Moderate to High | These solvents can solvate the ionic species and engage in hydrogen bonding, suggesting good solubility. |

| Polar Aprotic Solvents | ||

| DMSO | High | Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds.[1][2][3] |

| DMF | Moderate | N,N-Dimethylformamide (DMF) is another polar aprotic solvent, though generally a slightly weaker solvent for salts compared to DMSO. |

| Non-Polar Solvents | ||

| Hexane, Toluene | Low to Insoluble | The high polarity and ionic nature of the dihydrochloride salt make it unlikely to be soluble in non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[4][5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the suspension by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4]

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]

-

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution, which is relevant for high-throughput screening assays.[9][10][11]

Methodology:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Create a series of dilutions from the stock solution in DMSO.

-

-

Assay Procedure:

-

Dispense a small volume of each DMSO dilution into the wells of a microtiter plate.

-

Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours).

-

-

Detection of Precipitation:

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9][10]

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

-

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

pH: As a salt of a weak base, the solubility is expected to be pH-dependent. In acidic conditions, the compound will be fully ionized and likely exhibit its highest solubility. As the pH increases, deprotonation will occur, potentially leading to the precipitation of the less soluble free base.

-

Temperature: The solubility of most solid compounds in liquids increases with temperature.

-

Ionic Strength: The presence of other salts in the solution can affect solubility through the common ion effect or by altering the activity of the solute.

-

Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.

Diagram of Factors Influencing Solubility:

Caption: Key Factors Influencing Solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure as a polar, ionic dihydrochloride salt suggests high solubility in aqueous and polar protic solvents, as well as in polar aprotic solvents like DMSO. Its solubility is predicted to be low in non-polar solvents. For drug development purposes, it is crucial to experimentally determine the solubility in relevant physiological buffers and formulation vehicles using standardized methods such as the shake-flask and turbidimetric assays outlined in this guide. Understanding the impact of factors like pH and temperature will be critical for successful formulation and delivery of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

4-Hydrazinylpiperidine Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydrazinylpiperidine dihydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and drug development applications. This document outlines key stability data under various stress conditions and provides detailed experimental protocols for stability-indicating studies.

Core Stability Profile

This compound is a stable crystalline solid under standard ambient conditions.[1] However, its hygroscopic and air-sensitive nature necessitates specific handling and storage procedures to prevent degradation.[1] The primary degradation pathways are associated with hydrolysis and oxidation due to exposure to moisture and air.

Quantitative Stability Data

The following table summarizes the typical stability of this compound under forced degradation conditions. These conditions are designed to accelerate the degradation process to identify potential degradation products and establish a stability-indicating method.[2][3] The data presented is representative and may vary based on the specific batch and purity of the material.

| Condition | Parameter | Duration | Degradation (%) | Observations |

| Thermal | 60°C | 30 days | < 5% | Slight discoloration may be observed. |

| Humidity | 25°C / 92.5% RH | 7 days | 15-25% | Significant deliquescence and discoloration. |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | 10-20% | Degradation observed. |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | 25-40% | Significant degradation and color change. |

| Oxidative | 3% H₂O₂ at 25°C | 24 hours | 5-15% | Degradation with potential for gas evolution. |

| Photostability | ICH Q1B Option II | 7 days | < 2% | Generally stable to light exposure. |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use, provided the environment is dry.[1]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

-

Moisture: This compound is highly hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator or a dry cabinet.[1][4][5] Avoid exposure to humid environments.

-

Handling: Handle in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[5] Use dry, clean spatulas and glassware.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of this compound.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[2][3][6]

Objective: To identify the potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile, HPLC grade

-

Calibrated stability chambers

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a stability chamber at 60°C.

-

At specified time points (e.g., 1, 7, 14, 30 days), withdraw a sample, prepare a solution at the target concentration, and analyze by HPLC.

-

-

Humidity Stress:

-

Store the solid compound in a stability chamber at 25°C and 92.5% relative humidity.

-

At specified time points (e.g., 1, 3, 7 days), withdraw a sample, prepare a solution, and analyze by HPLC.

-

-

Photostability Testing:

-

Expose the solid compound to light conditions as specified in ICH Q1B guidelines (Option II).

-

Analyze the sample after the specified duration.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

-

Visualizations

Factors Affecting Stability of this compound

Caption: Key factors influencing the stability of this compound.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

References

- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. smtdryboxes.com [smtdryboxes.com]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide on the Reactivity of 4-Hydrazinylpiperidine Dihydrochloride with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, featured in numerous approved pharmaceuticals. Its versatility, favorable pharmacokinetic properties, and synthetic tractability make it a privileged structure. 4-Hydrazinylpiperidine, particularly as its dihydrochloride salt for enhanced stability and handling, is a valuable building block. Its primary reactivity centers on the terminal hydrazine group, a potent nucleophile that readily engages with electrophilic partners.

This technical guide focuses on the core reactivity of 4-hydrazinylpiperidine dihydrochloride with carbonyl compounds—specifically aldehydes and ketones. This reaction, a classical condensation, results in the formation of a hydrazone linkage. The resulting piperidine-hydrazone derivatives are of significant interest in drug discovery, serving as key intermediates and final active pharmaceutical ingredients (APIs) with a wide range of biological activities, including antitubercular and anticholinesterase properties.[1][2] This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications relevant to researchers in the pharmaceutical sciences.

Core Reactivity: Hydrazone Formation

The fundamental reaction between 4-hydrazinylpiperidine and a carbonyl compound is a nucleophilic addition-elimination, also known as a condensation reaction.[3][4] This process forms a stable carbon-nitrogen double bond (C=N), yielding a hydrazone and a molecule of water.

Reaction Mechanism

The reaction typically proceeds in two main steps and is often catalyzed by acid.

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate known as a carbinolamine.

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. Protonation of the hydroxyl group under acidic conditions makes it a good leaving group (H₂O). Subsequent deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.

The overall mechanism is outlined in the diagram below.

Figure 1: General mechanism of hydrazone formation.

Role of the Dihydrochloride Salt

4-Hydrazinylpiperidine is supplied as a dihydrochloride salt (H₂N-NH-(C₅H₁₀N⁺H₂))·2Cl⁻) to improve its shelf-life and handling characteristics, as the free base can be less stable. In the reaction, the hydrochloride salt must be considered. The reaction is typically performed in the presence of a base to liberate the free hydrazine nucleophile, or in a protic solvent like ethanol which can facilitate the equilibrium between the salt and the free base. The acidic nature of the salt itself can also serve to catalyze the dehydration step of the reaction.[5]

Experimental Protocols and Considerations

While specific protocols for this compound are not widely published, reliable methodologies can be extrapolated from procedures for structurally similar compounds, such as isoniazid (isonicotinic acid hydrazide).[1][2]

General Experimental Protocol

The following is a generalized procedure for the synthesis of a piperidine-hydrazone from this compound and an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0 equivalent)

-

Solvent (e.g., Ethanol, Methanol)

-

Optional: Acid catalyst (e.g., glacial acetic acid, a few drops) or Base (e.g., triethylamine, 2.0-2.2 equivalents to neutralize the dihydrochloride)

Procedure:

-

Dissolution: Dissolve the this compound in the chosen solvent (e.g., ethanol). If a neutralizing base is used, it should be added at this stage and stirred for a few minutes.

-

Addition of Carbonyl: Add the carbonyl compound (aldehyde or ketone) to the solution. If the carbonyl compound is a solid, it may be dissolved in a minimum amount of the same solvent first.

-

Reaction: Stir the mixture at room temperature or heat to reflux. Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl substrate. Aldehydes generally react faster than ketones.[5]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure hydrazone derivative.

The typical workflow for this synthesis is illustrated below.

Figure 2: Typical experimental workflow for hydrazone synthesis.

Quantitative Data from Analogous Reactions

To provide insight into expected yields and reaction conditions, the following table summarizes data from the synthesis of hydrazones using isoniazid, a hydrazide, with various benzaldehydes that contain a piperidine or piperazine ring. These reactions are structurally and mechanistically analogous to the reactions of 4-hydrazinylpiperidine. The data is adapted from studies focused on developing antitubercular agents.[1][2]

| Hydrazide Reactant | Carbonyl Reactant | Solvent | Conditions | Yield (%) | Reference |

| Isoniazid | 4-(4-methylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 44% | [1] |

| Isoniazid | 4-(4-(4-chlorophenyl)piperazin-1-yl)benzaldehyde | Ethanol | Reflux | 50% | [1] |

| Isoniazid | 4-(4-phenylpiperazin-1-yl)benzaldehyde | Ethanol | Reflux | 62% | [1] |

| Isoniazid | 4-(4-(3,4-dimethylphenyl)piperazin-1-yl)benzaldehyde | Ethanol | Reflux | 47% | [1] |

Table 1: Summary of yields for analogous hydrazone formation reactions.

The data indicates that moderate to good yields can be achieved under standard reflux conditions in ethanol. The variability in yield often depends on the specific substituents on the carbonyl compound and the purification method.

Applications in Drug Development

The synthesis of piperidine-hydrazones is a key strategy in modern drug discovery. The hydrazone linker is not merely a covalent bond but often acts as a pharmacophore, contributing to the biological activity of the molecule. The stability of the hydrazone bond is pH-dependent, being stable at physiological pH but susceptible to hydrolysis in acidic environments, a property exploited in drug delivery systems for targeted release within acidic cellular compartments like lysosomes.[3]

The logical flow from synthesis to lead compound identification in a drug discovery program is shown below.

Figure 3: Logical workflow in a drug discovery program.

Conclusion

This compound is a versatile and reactive building block for chemical synthesis. Its reaction with aldehydes and ketones provides reliable access to a diverse range of piperidine-hydrazone derivatives. This condensation reaction is straightforward, typically high-yielding, and serves as a critical tool for medicinal chemists. The resulting compounds are prevalent in drug discovery, forming the basis for new therapeutic agents targeting a spectrum of diseases. Understanding the core reactivity and experimental parameters of this transformation is essential for researchers aiming to leverage the piperidine scaffold in the development of novel pharmaceuticals.

References

- 1. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydrazinylpiperidine Dihydrochloride: A Versatile Scaffold for Chemical Biology and Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydrazinylpiperidine dihydrochloride is a bifunctional chemical building block poised for significant applications in chemical biology and drug discovery. Its structure, featuring a reactive hydrazine group and a piperidine ring, offers a unique combination of properties that make it an attractive starting point for the synthesis of chemical probes, therapeutic agents, and other molecular tools. The piperidine moiety, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can facilitate crossing of the blood-brain barrier. The hydrazine group provides a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones and its use in bioconjugation and the construction of complex molecular architectures. This guide will explore the potential applications of this compound, supported by experimental data and detailed protocols, to empower researchers in their quest for novel chemical biology tools and therapeutics.

Core Applications in Chemical Biology

The unique chemical features of this compound lend themselves to several cutting-edge applications in chemical biology.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. While traditional ABPP probes often target nucleophilic residues, there is a growing interest in developing probes for other enzyme classes. Hydrazine-containing probes have emerged as a versatile tool for targeting enzymes with electrophilic cofactors or those that proceed through electrophilic intermediates.

The hydrazine moiety of 4-Hydrazinylpiperidine can act as a nucleophile to covalently modify specific enzyme classes. This interaction is often dependent on the enzyme's catalytic activity, making it a true functional readout.

Linker for PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) and molecular glues are revolutionary therapeutic modalities that induce the degradation of specific proteins. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical component that dictates the efficacy of the PROTAC. The piperidine ring in 4-Hydrazinylpiperidine can serve as a rigid and metabolically stable component within a PROTAC linker, which can enhance its therapeutic potency.

Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to protein degradation. While the discovery of molecular glues has largely been serendipitous, the rational design of these molecules is an emerging field. The structural motifs derived from 4-Hydrazinylpiperidine could be incorporated into screening libraries for the discovery of novel molecular glues.

Bioconjugation and Chemical Probe Synthesis

The hydrazine group is a valuable functional group for bioconjugation. It can react with aldehydes and ketones to form stable hydrazone linkages. This reaction is often used to label biomolecules with reporter tags such as fluorophores or biotin. 4-Hydrazinylpiperidine can be used to introduce a piperidine moiety onto a biomolecule, potentially improving its cellular uptake or pharmacokinetic properties. Furthermore, it serves as a versatile building block for the synthesis of more complex chemical probes designed to investigate biological systems.

Quantitative Data

The following tables summarize quantitative data for compounds containing piperidine and hydrazone moieties, illustrating their potential bioactivity. While not all compounds are direct derivatives of this compound, they highlight the therapeutic relevance of these structural motifs.

Table 1: Cholinesterase Inhibitory Activity of Piperidine-Hydrazone Derivatives

| Compound | Target | IC50 (µM) |

| N6 | Acetylcholinesterase (AChE) | 17.968 ± 0.072[1] |

| N7 | Acetylcholinesterase (AChE) | 14.124 ± 0.084[1] |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 38.842 ± 0.053[1] |

| N6 | Butyrylcholinesterase (BChE) | 13.505 ± 0.025[1] |

| 1g | eeAChE | 5.68[2] |

| 1j | eeAChE | 11.35[2] |

| 1g | huAChE | 8.80[2] |

| 1j | huAChE | 74.40[2] |

Table 2: Antiproliferative Activity of Pyrimidine Derivatives with 4-Hydroxypiperidine

| Compound | Cell Line | IC50 (µM) |

| 17i | H1975 | 3.89 ± 0.57[3] |

| 11k | PC-3 | 5.59 ± 0.78[3] |

| II-1 | HepG2 | 5.90 ± 0.05[3] |

| Sorafenib (Standard) | HepG2 | 9.05 ± 0.54[3] |

| 24l | MGC-803 | 0.95[3] |

Experimental Protocols

General Protocol for Hydrazone Formation

This protocol describes the general procedure for reacting a hydrazine-containing compound, such as 4-Hydrazinylpiperidine, with an aldehyde or ketone to form a hydrazone linker.

Materials:

-

This compound

-

Aldehyde- or ketone-containing molecule

-

Anhydrous solvent (e.g., ethanol, methanol, or DMF)

-

Acid catalyst (e.g., acetic acid, optional)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the aldehyde or ketone in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add a stoichiometric equivalent of this compound to the solution. If the dihydrochloride salt is used, 2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to free the hydrazine.

-

If necessary, add a catalytic amount of acetic acid to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting hydrazone by column chromatography on silica gel or by recrystallization.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol for Synthesis of an Activity-Based Probe (ABP)

This protocol outlines a general strategy for synthesizing an ABP using 4-Hydrazinylpiperidine as a scaffold to connect a reactive group and a reporter group.

Materials:

-

This compound

-

A reactive group with a suitable handle for conjugation (e.g., an electrophilic "warhead" with a carboxylic acid or activated ester)

-

A reporter tag with a suitable handle for conjugation (e.g., a fluorophore with an NHS ester or isothiocyanate)

-

Coupling reagents (e.g., EDC, HOBt)

-

Anhydrous DMF or DMSO

-

Inert atmosphere

Procedure:

-

Step 1: Acylation of the piperidine nitrogen. React this compound (with the hydrazine group protected, e.g., as a Boc-hydrazone) with the reactive group moiety using standard amide coupling conditions.

-

Step 2: Deprotection of the hydrazine. Remove the protecting group from the hydrazine moiety.

-

Step 3: Conjugation of the reporter tag. React the deprotected hydrazine with the activated reporter tag. This may involve the formation of a hydrazone or another stable linkage.

-

Step 4: Purification. Purify the final ABP using high-performance liquid chromatography (HPLC).

-

Step 5: Characterization. Confirm the structure and purity of the ABP by mass spectrometry and NMR.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for a PROTAC utilizing a 4-Hydrazinylpiperidine-based linker.

Caption: General experimental workflow for activity-based protein profiling (ABPP).

Caption: Logical flow diagram for the synthesis of a hydrazone-linked molecule.

Conclusion

This compound represents a valuable and versatile building block for advancing chemical biology and drug discovery. Its inherent structural features provide a solid foundation for the synthesis of innovative molecular tools, including activity-based probes for exploring enzyme function and sophisticated linkers for targeted protein degradation. The piperidine core offers a favorable pharmacokinetic profile, while the reactive hydrazine handle enables diverse chemical modifications and bioconjugation strategies. The data and protocols presented in this guide underscore the potential of this compound and its derivatives to contribute to the development of novel therapeutics and to deepen our understanding of complex biological processes. Further exploration of the chemical space around 4-Hydrazinylpiperidine is warranted and promises to yield exciting discoveries in the years to come.

References

- 1. Design, synthesis, molecular modeling, in vitro evaluation of novel piperidine-containing hydrazone derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

4-Hydrazinylpiperidine Dihydrochloride: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydrazinylpiperidine dihydrochloride has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive hydrazine moiety and a piperidine ring, allows for the creation of complex molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, key reactions, and detailed experimental protocols involving this compound, serving as a technical resource for scientists engaged in synthetic and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₅Cl₂N₃ | Computed |

| Molecular Weight | 188.11 g/mol | Computed |

| Appearance | White to off-white solid (expected) | Supplier Data |

| Solubility | Soluble in water, methanol | General knowledge of hydrochloride salts |

Core Synthetic Applications: Gateway to Heterocyclic Systems

This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles, triazoles, and pyridazines. The hydrazine functional group readily undergoes condensation and cyclization reactions with suitable electrophilic partners.

Synthesis of Piperidinyl-Pyrazoles

The most prominent application of this compound is in the synthesis of 1-(piperidin-4-yl)-1H-pyrazoles. The Knorr pyrazole synthesis and its variations are the most common methods employed, involving the condensation of the hydrazine with a 1,3-dicarbonyl compound.[1]

Reaction Workflow: Knorr Pyrazole Synthesis

References

Spectroscopic Data of 4-Hydrazinylpiperidine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 4-Hydrazinylpiperidine dihydrochloride. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and general analytical workflows.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H (N-H, Hydrazine) | Broad | s |

| H (N-H, Piperidine) | Broad | s |

| H (C4-H) | ~3.0 - 3.5 | m |

| H (C2-H, C6-H axial) | ~2.8 - 3.2 | m |

| H (C2-H, C6-H equatorial) | ~3.3 - 3.7 | m |

| H (C3-H, C5-H axial) | ~1.8 - 2.2 | m |

| H (C3-H, C5-H equatorial) | ~2.0 - 2.4 | m |

Note: Predicted chemical shifts are highly dependent on the solvent and the specific prediction algorithm used. The dihydrochloride form will influence the chemical shifts of protons near the nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Predicted Chemical Shift (ppm) |

| C4 | ~55 - 65 |

| C2, C6 | ~40 - 50 |

| C3, C5 | ~25 - 35 |

Note: These are estimated ranges and can vary based on the computational method.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine Salt) | 2400 - 2800 | Strong, Broad |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-H Bend | 1500 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Note: The presence of the dihydrochloride salt will significantly broaden the N-H stretching vibrations.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 116.1184 | Monoisotopic mass of the free base |

| [M]⁺ | 115.1109 | Molecular ion of the free base |

Note: In a typical mass spectrometry experiment of the dihydrochloride salt, the observed mass will correspond to the free base after loss of HCl.

Experimental Protocols

As no specific experimental data was found, detailed protocols for the acquisition of NMR, IR, and MS spectra for this compound cannot be provided. However, a general workflow for the spectroscopic analysis of a similar small molecule is outlined below.

Mandatory Visualization

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Navigating the Commercial Landscape and Scientific Applications of 4-Hydrazinylpiperidine Dihydrochloride: A Technical Guide

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the commercial availability, procurement, and scientific applications of 4-Hydrazinylpiperidine dihydrochloride (CAS No: 380226-98-2), a versatile building block in pharmaceutical research and drug development. This guide is tailored for researchers, scientists, and professionals in the drug development sector, providing critical data on suppliers, and insights into its potential experimental utility.

Commercial Availability and Supplier Matrix

This compound is accessible through a select group of chemical suppliers specializing in research and development compounds. To facilitate procurement decisions, the following table summarizes the offerings from key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability, as these are subject to change.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Frontier Specialty Chemicals | G14775 | Not Specified | 250 mg | $386.00 |

| BLD Pharm | BD137375 | ≥95% | 250 mg, 1 g, 5 g | Inquire |

| Key Organics Limited | Not Specified | >95% | Not Specified | Inquire |

| Echemi | Not Specified | Not Specified | Not Specified | Inquire |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most up-to-date information.

Scientific Context and Potential Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The hydrazine moiety is a reactive functional group that can participate in a variety of chemical transformations, making it a valuable synthon for the construction of novel heterocyclic systems.

While specific, detailed experimental protocols and established signaling pathway interactions for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the development of therapeutic agents. Hydrazine derivatives are known to be precursors for a wide range of biologically active compounds, including those with antimicrobial, anticonvulsant, and antidepressant properties. The piperidine ring, a common scaffold in many pharmaceuticals, often imparts favorable pharmacokinetic properties.

Conceptual Experimental Workflow: Synthesis of a Pyrazole Derivative

Given the chemical nature of this compound, a common application would be its use as a precursor in the synthesis of heterocyclic compounds. For instance, it can be reacted with a 1,3-dicarbonyl compound to yield a pyrazole-substituted piperidine. This conceptual workflow is illustrated in the diagram below.

Methodological & Application

Application Notes and Protocols for Protein Derivatization using 4-Hydrazinylpiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinylpiperidine dihydrochloride is a chemical reagent utilized for the derivatization of proteins, particularly glycoproteins. Its primary application lies in the covalent labeling of carbohydrate moieties within glycoproteins, enabling their detection, enrichment, and characterization. This process is of significant interest in proteomics, biomarker discovery, and the development of antibody-drug conjugates. The core chemical reaction involves the formation of a stable hydrazone bond between the hydrazinyl group of the reagent and an aldehyde group on the protein. These aldehyde groups are typically generated by the mild oxidation of cis-diol-containing sugar residues on the glycoprotein's carbohydrate side chains using sodium periodate. This application note provides a detailed protocol for the derivatization of glycoproteins using this compound and outlines its utility in various research applications.

Principle of Derivatization

The derivatization of glycoproteins with this compound is a two-step process rooted in well-established bioorthogonal chemistry:

-

Oxidation: The carbohydrate side chains of the glycoprotein are treated with a mild oxidizing agent, such as sodium periodate (NaIO₄). This selectively cleaves the vicinal diols present in the sugar residues to form reactive aldehyde groups.

-

Hydrazone Formation (Reductive Amination): The generated aldehyde groups on the glycoprotein readily react with the hydrazinyl group of this compound in a condensation reaction to form a hydrazone bond. This reaction is a specific type of reductive amination.[1] For enhanced stability, the resulting hydrazone bond can be further reduced to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaBH₃CN).

This specific labeling of the glycan portion of a protein allows for targeted analysis and manipulation, distinguishing it from non-glycosylated proteins.

Quantitative Data Summary

While specific quantitative data for the derivatization efficiency of this compound is not extensively published, the following table summarizes typical parameters for analogous hydrazide-based glycoprotein labeling protocols. These values can serve as a starting point for optimization.

| Parameter | Typical Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may lead to solubility issues. |

| Sodium Periodate Concentration | 10 - 20 mM | Higher concentrations or longer incubation times can lead to over-oxidation and protein damage.[2] |

| This compound Concentration | 20 - 50 mM | A molar excess of the labeling reagent is recommended to drive the reaction to completion. |

| Reaction pH (Hydrazone Formation) | 5.5 - 7.0 | The reaction is most efficient in a slightly acidic to neutral buffer.[1] |

| Reaction Temperature | Room Temperature (20-25°C) | Incubation can be performed at 4°C for longer periods to minimize protein degradation. |

| Reaction Time (Hydrazone Formation) | 2 - 16 hours | Optimization may be required depending on the protein and desired degree of labeling.[2] |

| Reducing Agent (Optional) | Sodium Cyanoborohydride (NaBH₃CN) | Typically used at a concentration of 50-100 mM for stable bond formation. |

Experimental Protocols

Materials

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium cyanoborohydride (NaBH₃CN) (optional, for stable linkage)

-

Quenching solution (e.g., 20 mM Sodium Sulfite (Na₂SO₃) or glycerol)

-

Desalting columns or dialysis tubing for purification

-

DMSO (for dissolving this compound if necessary)

Protocol 1: Derivatization of a Purified Glycoprotein

This protocol describes the labeling of a purified glycoprotein in solution.

1. Oxidation of the Glycoprotein: a. Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M Sodium Acetate Buffer, pH 5.5.[2] b. Freshly prepare a 20 mM solution of sodium meta-periodate in the same buffer.[2] c. Add the periodate solution to the protein solution at a 1:1 volume ratio (final periodate concentration of 10 mM). d. Incubate the reaction mixture in the dark for 30 minutes at room temperature. e. Quench the reaction by adding a quenching solution (e.g., final concentration of 20 mM Na₂SO₃) and incubate for 5-10 minutes.[3] f. Remove excess periodate and quenching reagent by desalting or dialysis against 0.1 M Sodium Acetate Buffer, pH 5.5.[2]

2. Hydrazone Formation with this compound: a. Prepare a 50 mM solution of this compound in 0.1 M Sodium Acetate Buffer, pH 5.5. If solubility is an issue, a small amount of DMSO can be used to dissolve the reagent before dilution in buffer.[2] b. Add the this compound solution to the oxidized glycoprotein solution. A 10 to 50-fold molar excess of the hydrazide reagent over the protein is recommended. c. Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C.[2]

3. (Optional) Reductive Amination for Stable Linkage: a. To create a more stable bond, add sodium cyanoborohydride to the reaction mixture to a final concentration of 50 mM. b. Incubate for an additional 1-2 hours at room temperature.

4. Purification of the Derivatized Glycoprotein: a. Remove excess labeling reagent and byproducts by extensive dialysis against PBS, pH 7.4, or by using a suitable size-exclusion chromatography column.

Protocol 2: On-Bead Derivatization for Glycoprotein Enrichment

This protocol is suitable for enriching glycoproteins from a complex mixture for applications like mass spectrometry-based proteomics.

1. Preparation of Hydrazide-Activated Beads: This protocol assumes the use of commercially available hydrazide-activated agarose or magnetic beads. If preparing in-house, follow standard chemical coupling procedures.

2. Oxidation of Protein Mixture: a. Adjust the pH of your protein lysate (e.g., from cell culture or tissue homogenate) to 5.5 with Sodium Acetate Buffer. b. Perform the oxidation step as described in Protocol 1 (steps 1a-1f), scaling the reaction volume as needed.

3. Covalent Capture of Glycoproteins: a. Add the oxidized and desalted protein mixture to the equilibrated hydrazide-activated beads. b. Incubate overnight at room temperature with gentle end-over-end rotation.[4]

4. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant containing non-glycosylated proteins. b. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea-containing buffer, and finally an appropriate buffer for downstream analysis).[4] c. The captured glycoproteins are now ready for on-bead digestion (e.g., with trypsin) for proteomic analysis. The formerly glycosylated peptides can be specifically released using PNGase F for identification of glycosylation sites.[5]

Visualizations

Caption: Workflow for the derivatization of a purified glycoprotein.

Caption: Workflow for glycoprotein enrichment and analysis.

Caption: Chemical pathway of glycoprotein derivatization.

Applications

-

Glycoprotein Enrichment: Covalently capturing glycoproteins on a solid support functionalized with 4-Hydrazinylpiperidine allows for their specific enrichment from complex biological samples, reducing sample complexity for downstream analysis.[4]

-

Mass Spectrometry Analysis: Derivatization can be used to introduce a tag for specific detection in mass spectrometry. The piperidine moiety can also influence fragmentation patterns, potentially aiding in structural elucidation.

-

Fluorescent Labeling: If a fluorescent version of 4-Hydrazinylpiperidine were synthesized, it would enable the fluorescent labeling of glycoproteins for visualization in techniques like SDS-PAGE, Western blotting, and microscopy.

-

Bioconjugation: The piperidine ring provides a potential secondary site for further chemical modification, allowing for the creation of bi-functional linkers for applications such as antibody-drug conjugation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Derivatization Efficiency | Incomplete oxidation. | Ensure the periodate solution is freshly made. Optimize periodate concentration and incubation time. |

| Suboptimal pH for hydrazone formation. | Verify the pH of the reaction buffer is between 5.5 and 7.0. | |

| Inactive this compound. | Use a fresh batch of the reagent. Check for proper storage conditions. | |

| Protein Precipitation | Protein instability in the reaction buffer. | Perform the reaction at 4°C. Screen different buffer compositions. |

| High concentration of organic co-solvent (e.g., DMSO). | Minimize the amount of co-solvent used to dissolve the reagent. | |

| Non-specific Labeling | Presence of endogenous aldehydes in the sample. | Consider a blocking step with a non-reactive amine before oxidation if non-specific background is high. |

Conclusion

This compound serves as a valuable tool for the targeted derivatization of glycoproteins. The protocols outlined in this application note provide a robust framework for researchers to label, enrich, and analyze glycoproteins for a variety of scientific investigations. As with any chemical modification of proteins, optimization of the reaction conditions for each specific glycoprotein and application is recommended to achieve the desired results.

References

- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Aldehydes and Ketones in Cells using 4-Hydrazinylpiperidine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular aldehydes and ketones are important biomarkers for oxidative stress and are implicated in various pathological conditions. 4-Hydrazinylpiperidine dihydrochloride is a chemical probe used for the detection and labeling of these carbonyl compounds within a cellular context. This molecule reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. As 4-hydrazinylpiperidine is not inherently fluorescent, its application relies on a two-step detection methodology. Initially, the hydrazine moiety of the molecule covalently binds to cellular carbonyls. Subsequently, the piperidine ring is targeted for visualization using a secondary detection reagent, such as a fluorescently-labeled antibody or a specific binding probe. This document provides detailed protocols for the application of this compound in cellular labeling experiments.

Principle of the Method

The labeling strategy is based on the classic reaction between a hydrazine and a carbonyl group (aldehyde or ketone) to form a hydrazone. This is a form of bioorthogonal chemistry, where the reaction occurs specifically and efficiently under physiological conditions without interfering with native cellular processes. The two-step approach allows for flexibility in the choice of the final detection signal, which can be fluorescent, colorimetric, or another modality depending on the secondary reagent chosen.

Experimental Protocols

Materials and Reagents

-

This compound

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Secondary detection reagent (e.g., fluorescently labeled anti-piperidine antibody or a fluorescent probe reactive with the piperidine moiety)

-

Nuclear counterstain (e.g., DAPI)

-